(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
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Overview
Description
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure It features a cyclopenta[c]pyran ring system, which is a fused bicyclic structure, and several functional groups including a tert-butyldimethylsilyl ether, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the functional groups. The tert-butyldimethylsilyl ether is usually introduced via a silylation reaction using tert-butyldimethylsilyl chloride and a base such as imidazole. The hydroxyl group can be introduced through selective reduction, and the carboxylate ester is typically formed via esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate can undergo a variety of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxylate ester can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyldimethylsilyl ether can be cleaved under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Acidic conditions (e.g., HCl, TFA)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Free hydroxyl compounds
Scientific Research Applications
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate: shares similarities with other silyl-protected hydroxyl compounds and cyclopenta[c]pyran derivatives.
Uniqueness
- The combination of the tert-butyldimethylsilyl ether, hydroxyl group, and carboxylate ester in a single molecule makes it unique. This combination of functional groups allows for diverse reactivity and potential applications in various fields.
Properties
Molecular Formula |
C17H30O5Si |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
methyl (4aS,7aS)-1-[tert-butyl(dimethyl)silyl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H30O5Si/c1-16(2,3)23(6,7)22-15-13-11(8-9-17(13,4)19)12(10-21-15)14(18)20-5/h10-11,13,15,19H,8-9H2,1-7H3/t11-,13-,15?,17?/m1/s1 |
InChI Key |
JQAYOLMKFAZCGW-GPVNUZHYSA-N |
Isomeric SMILES |
CC1(CC[C@H]2[C@@H]1C(OC=C2C(=O)OC)O[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)OC)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
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